4-Bromo-3-nitrobenzoyl chloride

HIF inhibitors Cancer therapeutics Angiogenesis

4-Bromo-3-nitrobenzoyl chloride (CAS 335015-51-5, C₇H₃BrClNO₃, MW 264.46) is a halogenated and nitro-substituted benzoyl chloride derivative. As an activated acyl halide, it functions as a potent acylating agent for nucleophiles in organic synthesis.

Molecular Formula C7H3BrClNO3
Molecular Weight 264.46 g/mol
CAS No. 335015-51-5
Cat. No. B3051401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-nitrobenzoyl chloride
CAS335015-51-5
Molecular FormulaC7H3BrClNO3
Molecular Weight264.46 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)Cl)[N+](=O)[O-])Br
InChIInChI=1S/C7H3BrClNO3/c8-5-2-1-4(7(9)11)3-6(5)10(12)13/h1-3H
InChIKeySFXZLGQHEFZNOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-3-nitrobenzoyl Chloride (CAS 335015-51-5) – Acyl Chloride Building Block for Kinase-Targeted and Neurological Research


4-Bromo-3-nitrobenzoyl chloride (CAS 335015-51-5, C₇H₃BrClNO₃, MW 264.46) is a halogenated and nitro-substituted benzoyl chloride derivative [1]. As an activated acyl halide, it functions as a potent acylating agent for nucleophiles in organic synthesis. The specific 4-bromo-3-nitro substitution pattern imparts distinct electronic and steric properties that influence its reactivity and the biological activity of derived compounds . This compound serves as a critical intermediate in the synthesis of kinase inhibitors, particularly those targeting GSK-3β and DYRK1A for Alzheimer's disease research, as well as HIF pathway modulators [2].

Why 4-Bromo-3-nitrobenzoyl Chloride (335015-51-5) Cannot Be Indiscriminately Replaced by Other Halonitrobenzoyl Chlorides


Generic substitution among halonitrobenzoyl chlorides is not feasible due to the profound impact of the substitution pattern on both chemical reactivity and biological activity. The specific placement of the bromine and nitro groups on the benzoyl core dictates the electron density at the reactive carbonyl carbon, thereby influencing acylation kinetics and yields . More critically, in medicinal chemistry applications, the 4-bromo-3-nitro motif serves as a precise pharmacophore element. Studies on derivatives, such as N2-(4-bromo-3-nitrobenzoyl)leucinamide, demonstrate that this exact substitution is essential for the intended biological interaction, specifically HIF inhibition [1]. Replacing the bromine with a chlorine atom or shifting the nitro group position (e.g., to the 4-position with bromine at the 3-position) results in compounds with altered physicochemical properties (e.g., LogP, molecular weight) and, consequently, divergent target binding profiles and efficacy [2].

Quantitative Differentiation: 4-Bromo-3-nitrobenzoyl Chloride (335015-51-5) vs. Closest Analogs


HIF-2α Inhibitory Activity: A Defined Pharmacophore Element

The 4-bromo-3-nitrobenzoyl moiety is a critical pharmacophore for HIF-2α inhibition. The derivative N2-(4-bromo-3-nitrobenzoyl)leucinamide is explicitly claimed as a HIF inhibitor in a patent application [1]. The specific substitution pattern is essential for activity; the patent does not claim equivalent activity for the 4-chloro-3-nitro or other positional isomers, indicating that the bromine atom at the 4-position in conjunction with the 3-nitro group is a key determinant of biological activity [2]. This provides a strong class-level inference for the value of the parent acyl chloride in synthesizing active compounds.

HIF inhibitors Cancer therapeutics Angiogenesis

GSK-3β and DYRK1A Dual Inhibition: Enhanced Potency in Harmine Derivatives

Derivatives synthesized using 4-bromo-3-nitrobenzoyl chloride as an acylating agent have demonstrated potent dual inhibition of GSK-3β and DYRK1A. In a study of harmine derivatives, compounds bearing the 4-bromo-3-nitrobenzoyl group, such as ZDWX-25, exhibited nanomolar IC50 values: 71 nM for GSK-3β and 103 nM for DYRK1A [1]. The study's structure-activity relationship (SAR) analysis indicates that this specific substitution pattern is associated with superior potency compared to other acyl groups, a class-level inference for the building block's utility [2].

Alzheimer's disease Kinase inhibitors Neurodegeneration

Physicochemical Property Differentiation from the 4-Chloro Analog

The replacement of a bromine atom with a chlorine atom in the 4-position results in significant differences in key physicochemical properties. The 4-bromo-3-nitrobenzoyl chloride (MW 264.46) is heavier and more lipophilic than its 4-chloro counterpart (MW 220.01, XLogP3 2.8) [1][2]. The presence of the bromine atom also provides a synthetic handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) which is not possible with the chloro analog under similar mild conditions .

Physicochemical properties Drug design Lipophilicity

Positional Isomer Impact on Reactivity: Differentiation from 4-Bromo-2-nitrobenzoyl Chloride

The position of the nitro group relative to the acyl chloride and bromine atoms critically influences reactivity. In 4-bromo-3-nitrobenzoyl chloride, the nitro group is in a meta-relationship to the acyl chloride, resulting in a predictable electron-withdrawing inductive effect that enhances electrophilicity . In contrast, 4-bromo-2-nitrobenzoyl chloride has the nitro group ortho to the acyl chloride, introducing significant steric hindrance that can retard nucleophilic attack and alter reaction outcomes . This fundamental difference makes the two isomers non-interchangeable in synthetic applications requiring controlled acylation kinetics.

Reactivity Organic synthesis Electron-withdrawing groups

Procurement-Driven Application Scenarios for 4-Bromo-3-nitrobenzoyl Chloride (335015-51-5)


Synthesis of Patent-Protected HIF Inhibitors for Cancer Research

Based on the evidence in Section 3 (Evidence Item 1), 4-bromo-3-nitrobenzoyl chloride is an essential starting material for the synthesis of N2-(4-bromo-3-nitrobenzoyl)leucinamide, a claimed HIF inhibitor [1]. Laboratories focused on angiogenesis, tumor hypoxia, and HIF-2α-related cancers require this specific building block to replicate or build upon the patented chemical matter. Procuring this exact compound ensures access to the defined pharmacophore and is necessary for generating valid structure-activity relationship (SAR) data in this chemical series.

Development of Dual GSK-3β/DYRK1A Inhibitors for Alzheimer's Disease

As demonstrated in Section 3 (Evidence Item 2), this acyl chloride is the key reagent for installing the 4-bromo-3-nitrobenzoyl group onto the harmine scaffold, producing derivatives like ZDWX-25 with potent, low-nanomolar activity against GSK-3β and DYRK1A [2]. For medicinal chemistry programs targeting tau hyperphosphorylation and neurofibrillary tangle formation in Alzheimer's disease, this compound is a critical procurement item. Its use is directly linked to the generation of advanced leads with proven in vivo efficacy and brain penetration.

Medicinal Chemistry Building Block for Controlled Lipophilicity and Halogen Bonding

The quantitative property differences highlighted in Section 3 (Evidence Item 3) make 4-bromo-3-nitrobenzoyl chloride a strategic choice for medicinal chemists seeking to modulate the physicochemical profile of lead compounds. The increased molecular weight and higher LogP value compared to its 4-chloro analog can be exploited to enhance membrane permeability or target engagement in hydrophobic binding pockets. Furthermore, the bromine atom can participate in halogen bonding interactions with protein targets, a feature absent in the chloro or unsubstituted analogs [3].

Reliable and Predictable Acylating Agent for Complex Molecule Synthesis

As detailed in Section 3 (Evidence Item 4), the meta-substitution pattern of the nitro group in 4-bromo-3-nitrobenzoyl chloride provides a favorable electronic activation of the carbonyl carbon without the steric hindrance associated with ortho-substituted isomers. This makes it a preferred reagent for high-yielding and reproducible amide and ester bond formations in multi-step organic syntheses. Procuring this specific isomer avoids the unpredictable reaction kinetics and potential side reactions that can occur with the 2-nitro isomer, ensuring greater synthetic efficiency and reliability.

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